molecular formula C8H18N2O2 B13751466 2-(2-Piperazin-2-ylethoxy)ethanol CAS No. 509076-90-8

2-(2-Piperazin-2-ylethoxy)ethanol

Cat. No.: B13751466
CAS No.: 509076-90-8
M. Wt: 174.24 g/mol
InChI Key: CDNGOUUFZNXQSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Piperazin-2-ylethoxy)ethanol is a versatile chemical intermediate featuring a piperazine ring coupled with a hydroxyethoxy side chain. This structure is of significant interest in medicinal and synthetic chemistry. Compounds with similar piperazine-ethanol scaffolds are extensively utilized as critical building blocks in the synthesis of active pharmaceutical ingredients (APIs) . For instance, the closely related molecule 1-[2-(2-hydroxyethoxy)ethyl]piperazine is a known intermediate, highlighting the utility of this chemical class in drug development pipelines . The piperazine ring is a privileged structure in drug design, often contributing to pharmacological activity and influencing the pharmacokinetic properties of a molecule. The integrated ethoxyethanol chain enhances water solubility, which is a valuable trait for improving the bioavailability of research compounds . In a research setting, this compound serves as a versatile synthon. The piperazine nitrogen atoms can be alkylated or acylated, and the terminal hydroxyl group can participate in etherification or esterification reactions, allowing for the creation of diverse chemical libraries . Synthetic pathways for analogous compounds often involve the alkylation of piperazine with halogenated precursors, followed by purification steps to achieve high purity . Researchers are advised to fully characterize this compound using techniques such as NMR, mass spectrometry, and HPLC prior to use. Attention: This product is intended for research purposes only and is not suitable for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

509076-90-8

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

2-(2-piperazin-2-ylethoxy)ethanol

InChI

InChI=1S/C8H18N2O2/c11-4-6-12-5-1-8-7-9-2-3-10-8/h8-11H,1-7H2

InChI Key

CDNGOUUFZNXQSM-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CN1)CCOCCO

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2 Piperazin 2 Ylethoxy Ethanol and Its Analogs

Strategic Retrosynthesis of the Amine-Ether Backbone

The development of a synthetic route for 2-(2-piperazin-2-ylethoxy)ethanol begins with a logical retrosynthetic analysis to identify key bond disconnections and strategic starting materials.

Key Disconnections and Target-Oriented Synthesis

The principal retrosynthetic disconnection of the target molecule, this compound, occurs at the C-N bond of the piperazine (B1678402) ring and the C-O bond of the ether linkage. This approach simplifies the molecule into two primary building blocks: a piperazine synthon and an ethoxy-ethanol synthon.

A common and industrially viable synthesis involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. google.com To avoid undesired disubstitution on the piperazine ring, a large excess of piperazine can be used, though this can be uneconomical due to the difficulty in recovering the excess reactant. google.com A more controlled approach involves the use of a mono-protected piperazine derivative, such as N-Boc-piperazine, which allows for selective alkylation at the unprotected nitrogen. mdpi.com Subsequent deprotection yields the desired mono-substituted product.

Another strategy employs piperazine-N-monocarboxylic acid, which is alkylated with 2-(2-haloethoxy)ethanol. This process occurs with simultaneous decarboxylation to yield the target compound. google.com A further refinement involves the in-situ generation of piperazine monohydrochloride from piperazine and piperazine dihydrochloride (B599025), which then reacts with 2-(2-chloroethoxy)ethanol. google.com This method offers high purity and allows for the recovery and reuse of piperazine dihydrochloride. google.com

Functionalization of the Piperazine Nucleus: Alkylation and Acylation Approaches

The piperazine nucleus is a versatile scaffold that can be functionalized through various reactions, primarily at its nitrogen atoms. nih.gov Alkylation and acylation are the most common methods for introducing diverse substituents.

Regioselective N-Alkylation Protocols

Achieving regioselective mono-N-alkylation of the symmetrical piperazine ring is a critical step in the synthesis of many of its derivatives. Direct alkylation of piperazine often leads to a mixture of mono- and di-alkylated products. researchgate.netgoogle.com Several strategies have been developed to enhance the selectivity for mono-alkylation.

One effective method is the use of a large excess of piperazine relative to the alkylating agent, which statistically favors mono-substitution. researchgate.net However, separating the product from the excess starting material can be challenging.

A more elegant approach is the use of a mono-protected piperazine derivative. The Boc (tert-butyloxycarbonyl) protecting group is commonly employed. N-Boc-piperazine can be selectively alkylated at the free secondary amine. mdpi.comresearchgate.net The Boc group can then be removed under acidic conditions to yield the mono-alkylated piperazine.

Another strategy involves the alkylation of piperazine salts, such as piperazine monohydrochloride, which has been shown to give excellent yields of the N-monoalkylated product with minimal formation of the dialkylated derivative. google.comgoogle.com Flow chemistry has also been proposed as a method to achieve high selectivity for mono-alkylation by precisely controlling the stoichiometry of the reactants. researchgate.net

The table below summarizes various approaches to achieve regioselective N-alkylation of piperazine.

MethodDescriptionAdvantagesDisadvantages
Excess Piperazine Using a large molar excess of piperazine compared to the alkylating agent.Simple procedure.Difficult separation of product from excess piperazine.
Mono-protection Using a protecting group (e.g., Boc) to block one nitrogen atom, followed by alkylation and deprotection. mdpi.comresearchgate.netHigh selectivity, clean reaction. researchgate.netRequires additional protection and deprotection steps.
Alkylation of Salts Using a piperazine mono-salt (e.g., monohydrochloride) as the starting material. google.comgoogle.comGood yields of mono-alkylated product, minimizes dialkylation. google.comMay require specific reaction conditions.
Flow Chemistry Continuous flow reaction with precise stoichiometric control. researchgate.netHigh selectivity and efficiency. researchgate.netRequires specialized equipment.

Selective Derivatization of Secondary Amine Groups

The secondary amine group in mono-substituted piperazines, such as 1-[2-(2-hydroxyethoxy)ethyl]piperazine, is a key site for further functionalization. This allows for the introduction of a wide range of chemical moieties, leading to the synthesis of diverse analogs with varied pharmacological properties.

Common derivatization reactions include acylation and further alkylation. Acylation, the reaction with an acylating agent like an acyl chloride or anhydride, forms an amide bond. sciencemadness.org This transformation can be used to introduce various functional groups. For instance, piperazine derivatives can be acylated to produce compounds with applications in drug discovery.

Alkylation of the remaining secondary amine can be achieved using various alkyl halides or through reductive amination. mdpi.comnih.gov Reductive amination involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, providing a versatile method for introducing alkyl groups. nih.gov

Construction of the Ethoxy-Ethanol Moiety: Etherification and Hydroxylation Routes

The ethoxy-ethanol side chain is a crucial component of the target molecule, contributing to its physicochemical properties. Its construction is typically achieved through etherification reactions.

Williamson Ether Synthesis and Variations

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.combyjus.com It involves the reaction of an alkoxide with a primary alkyl halide via an SN2 mechanism. masterorganicchemistry.comlibretexts.orgyoutube.com In the context of synthesizing this compound, this can be approached in two main ways.

The first approach involves the reaction of a piperazine derivative containing a hydroxyl group, such as N-(2-hydroxyethyl)piperazine, with a haloethoxyethanol derivative. The hydroxyl group of the piperazine derivative is first deprotonated with a strong base to form an alkoxide, which then acts as a nucleophile to displace the halide from the ethoxyethanol synthon.

Alternatively, and more commonly for this specific target molecule, piperazine is directly alkylated with a pre-formed ethoxy-ethanol derivative containing a leaving group, such as 2-(2-chloroethoxy)ethanol. google.comgoogle.com This is a direct application of the Williamson ether synthesis where the piperazine nitrogen acts as the nucleophile.

The reaction conditions for the Williamson ether synthesis can be varied. byjus.comfrancis-press.com Solvents such as ethanol (B145695), acetonitrile (B52724), or N,N-dimethylformamide are often used. google.combyjus.com The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. google.combyjus.com

The table below outlines the key components and conditions for the Williamson ether synthesis in the context of preparing the target compound.

Reactant 1 (Nucleophile)Reactant 2 (Electrophile)Base (if needed)SolventTypical Conditions
Piperazine google.comgoogle.com2-(2-Chloroethoxy)ethanol google.comgoogle.comOften used in excess or with an added base to neutralize the formed HCl.Ethanol google.com, Water google.comReflux temperature. google.com
N-(2-Hydroxyethyl)piperazine2-ChloroethanolStrong base (e.g., NaH)Aprotic solvent (e.g., THF, DMF)Varies depending on reactants.

Epoxide Ring-Opening Strategies

The reaction of nucleophiles with epoxides is a fundamental and powerful transformation in organic synthesis for creating functionalized molecules, particularly β-amino alcohols. rsc.org Epoxides, or oxiranes, are three-membered cyclic ethers that exhibit high reactivity due to significant ring strain. This allows the ring to be opened by a wide range of nucleophiles, including the nitrogen atoms of a piperazine ring. acs.orgnih.gov

The synthesis of piperazine-derived β-amino alcohols via epoxide ring-opening is a common strategy. nih.gov In this approach, a piperazine derivative acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This reaction typically proceeds via an SN2 mechanism. Under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom of the epoxide. libretexts.org If the reaction is catalyzed by acid, the epoxide oxygen is first protonated, and the subsequent nucleophilic attack often favors the more substituted carbon, which can better stabilize a partial positive charge. libretexts.org

For the specific synthesis of a C-substituted analog like this compound, a plausible route involves the reaction of a suitably protected piperazine with an electrophile such as 2-(2-chloroethoxy)ethanol. google.com However, an epoxide-based strategy would involve reacting a protected chiral piperazine with a molecule like 2-(oxiran-2-ylmethoxy)ethanol. The nucleophilic nitrogen of the piperazine would open the epoxide ring to forge the key carbon-nitrogen bond, leading to the desired product after deprotection. The regioselectivity of this opening is critical and can be controlled by the reaction conditions. rsc.org Lewis acids, such as aluminum triflate (Al(OTf)₃), have been shown to be effective catalysts for the ring-opening of epoxides with piperazine nucleophiles, yielding β-amino alcohols. acs.orgnih.gov

This strategy has been employed in the synthesis of complex, biologically active molecules. For instance, the development of triazole antifungals and the drug candidate rivaroxaban (B1684504) has utilized epoxide ring-opening as a key step, highlighting the robustness and applicability of this method in medicinal chemistry. mdpi.com

Table 1: Regioselectivity in Epoxide Ring-Opening Reactions
Reaction TypeConditionsNucleophilic Attack SiteProduct
Base-Catalyzed/NeutralStrong Nucleophile (e.g., RO⁻, R₂N⁻)Less substituted carbonTrans-1,2-disubstituted product
Acid-CatalyzedWeak Nucleophile (e.g., H₂O, ROH)More substituted carbonTrans-1,2-disubstituted product

This table illustrates the general principles of regioselectivity in the nucleophilic ring-opening of asymmetric epoxides.

Stereochemical Control and Asymmetric Synthesis of Chiral Derivatives

Given that a significant number of pharmaceuticals are chiral, the development of methods for the asymmetric synthesis of drug scaffolds is of paramount importance. rsc.org The piperazine moiety is often a component of these chiral drugs, yet a large portion of existing piperazine-containing drugs are substituted only at the nitrogen atoms, leaving the potential for stereochemically rich, carbon-substituted piperazines largely unexplored. rsc.orgnsf.gov Achieving control over the stereochemistry at the carbon centers of the piperazine ring is crucial for accessing this untapped chemical space.

Chiral Auxiliaries and Catalytic Asymmetric Methods

Two primary strategies dominate the field of asymmetric synthesis for creating chiral piperazine derivatives: the use of chiral auxiliaries and the application of catalytic asymmetric methods.

Chiral Auxiliaries: This classical approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net The auxiliary is then removed in a later step. A common source for these auxiliaries is the "chiral pool," which consists of inexpensive, enantiomerically pure compounds derived from natural sources like amino acids or camphor. researchgate.net For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been accomplished using R-(–)-phenylglycinol as a chiral auxiliary. nih.gov Similarly, homochiral piperazines have been synthesized using diastereoselective additions to sulfinylimines bearing an Ellman's auxiliary. nih.gov

Catalytic Asymmetric Methods: A more modern and atom-economical approach involves the use of a chiral catalyst to generate an enantiomerically enriched product without being consumed in the reaction. acs.org This avoids the need for the additional protection and deprotection steps associated with chiral auxiliaries. Several powerful catalytic methods have been developed for piperazine synthesis:

Palladium-Catalyzed Synthesis: Researchers have developed a palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. This method produces highly enantioenriched α-secondary and α-tertiary piperazin-2-ones, which can then be reduced to the corresponding chiral piperazines. caltech.edu

Iridium-Catalyzed Synthesis: Iridium catalysts have been employed for the highly regio- and diastereoselective synthesis of C-substituted piperazines through the head-to-head coupling of imines. nih.gov Additionally, Ir-catalyzed hydrogenation of pyrazines provides access to a wide range of chiral piperazines with high enantioselectivity. researchgate.net

Organocatalysis: Chiral organocatalysts, such as quinine-derived ureas, have been used in one-pot sequences involving asymmetric epoxidation followed by a domino ring-opening cyclization with ethylenediamines to afford C3-substituted piperazin-2-ones with high enantioselectivity. acs.org

Table 2: Comparison of Asymmetric Synthesis Methods for Chiral Piperazines
MethodStrategyKey Reagents/CatalystsAdvantagesRepresentative Application
Chiral AuxiliaryDiastereoselective ReactionR-(–)-phenylglycinol, Ellman's auxiliaryWell-established, predictable outcomesSynthesis of (R)-(+)-2-methylpiperazine nih.gov
Palladium CatalysisAsymmetric Allylic Alkylation[Pd₂(pmdba)₃], PHOX ligandsAccess to α-tertiary piperazines caltech.eduSynthesis of enantioenriched piperazin-2-ones caltech.edu
Iridium CatalysisAsymmetric Hydrogenation / CycloadditionIr-complexes, N-oxidesHigh atom economy, mild conditions nih.govHead-to-head coupling of imines nih.gov
OrganocatalysisAsymmetric Epoxidation/CyclizationQuinine-derived ureaMetal-free, one-pot procedures acs.orgSynthesis of C3-substituted piperazin-2-ones acs.org

Modern Synthetic Techniques: Flow Chemistry, Microwave-Assisted Synthesis

To improve the efficiency, safety, and scalability of chemical synthesis, chemists are increasingly turning to modern technologies like continuous flow chemistry and microwave-assisted reactions.

Flow Chemistry: Flow chemistry involves performing reactions in a continuously flowing stream through a reactor, rather than in a traditional batch vessel. nih.gov This methodology offers superior control over reaction parameters like temperature and mixing, enhances safety by minimizing the volume of hazardous reagents at any given time, and simplifies scaling up from laboratory to production quantities. nih.govnih.gov The synthesis of piperazine derivatives has benefited from this technology. For example, photoredox-catalyzed C-H functionalization to produce C-2 substituted piperazines has been successfully transitioned from batch to continuous flow, improving scalability. mdpi.com Two-step continuous flow processes have also been designed for the synthesis of complex piperazine-containing drugs like cyclizine (B1669395) and ribociclib. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a popular tool for accelerating chemical reactions. By directly heating the solvent and reactants, microwave synthesis can dramatically reduce reaction times—from hours to minutes—and often increase product yields compared to conventional heating methods. mdpi.comnih.gov This technique has been extensively applied to the synthesis of piperazine scaffolds, particularly in the preparation of 2,5-diketopiperazines (DKPs), which are common precursors to piperazines. nih.gov Microwave-assisted cyclization of dipeptide esters has been shown to be a rapid and highly efficient method for producing DKPs, even in environmentally friendly solvents like water. nih.gov The combination of flow reactors with microwave units represents a further advancement, enabling the rapid and efficient manufacturing of monosubstituted piperazines on a larger scale. mdpi.com

Table 3: Comparison of Conventional vs. Modern Synthetic Techniques for Piperazine Derivatives
TechniqueTypical Reaction TimeYieldKey Advantages
Conventional Heating (Batch) Several hours to daysVariableSimple setup for small scale
Microwave-Assisted (Batch) MinutesOften higher than conventionalDrastic reduction in reaction time, improved yields mdpi.comnih.gov
Continuous Flow Continuous productionHigh throughputEnhanced safety, scalability, process control nih.govnih.gov

Chemical Reactivity and Mechanistic Studies of 2 2 Piperazin 2 Ylethoxy Ethanol

Acid-Base Properties and Protonation Equilibria in Solution

The acid-base characteristics of 2-(2-Piperazin-2-ylethoxy)ethanol are primarily dictated by the two secondary amine nitrogen atoms within the piperazine (B1678402) ring. These nitrogen atoms possess lone pairs of electrons, rendering them basic and capable of accepting protons in acidic solutions. As a diamine, the molecule exhibits two distinct protonation equilibria, each associated with a specific acid dissociation constant (pKa).

The protonation of the piperazine ring occurs in a stepwise manner. The first protonation event occurs at one of the nitrogen atoms, forming a monoprotonated species. The second protonation takes place at the remaining nitrogen atom, resulting in a dicationic species. The pKa values for these processes are influenced by the electrostatic repulsion between the two positive charges in the dication, making the second protonation less favorable (requiring a more acidic environment) than the first.

While specific experimental pKa values for this compound are not extensively documented in the literature, they can be estimated by comparison with piperazine and its N-substituted derivatives. researchgate.net The ethoxyethanol substituent on the carbon at the 2-position is expected to have a minor electronic effect on the basicity of the nitrogen atoms compared to unsubstituted piperazine. The primary hydroxyl group is a very weak acid, with a pKa value typically above 14, and therefore does not significantly contribute to the acid-base equilibria in most aqueous solutions.

Table 1: Comparison of pKa Values for Piperazine and Related Compounds

CompoundpKa1pKa2
Piperazine9.735.33
N-Ethylpiperazine9.815.17
2-Methylpiperazine9.85.2
This compound (Estimated)~9.7~5.2
Note: Data for piperazine and its derivatives are sourced from various studies to provide context. researchgate.netresearchgate.net The values for the title compound are estimates based on these related structures.

The equilibrium between the unprotonated, monoprotonated, and diprotonated forms is highly dependent on the pH of the solution. This pH-dependent behavior is crucial for its reactivity, solubility, and its ability to form complexes. researchgate.net

Nucleophilic and Electrophilic Reactivity of Amine and Hydroxyl Groups

The chemical reactivity of this compound is characterized by the distinct nucleophilic and electrophilic nature of its functional groups.

Nucleophilic Reactivity

The molecule possesses three primary nucleophilic centers: the two nitrogen atoms of the piperazine ring and the oxygen atom of the hydroxyl group. libretexts.org

Amine Groups: The secondary amine nitrogens are strong nucleophiles due to their available lone pair of electrons. They readily participate in nucleophilic substitution and addition reactions. researchgate.net Common reactions include:

Alkylation: Reaction with alkyl halides or other alkylating agents to form N-alkylated derivatives. The reaction can proceed at one or both nitrogen atoms. mdpi.com

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives (amides).

Michael Addition: Addition to α,β-unsaturated carbonyl compounds.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form N-alkylated products. mdpi.com

Hydroxyl Group: The oxygen atom of the primary alcohol is also a nucleophile, although generally weaker than the amine nitrogens. It can react with strong electrophiles.

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides) to form esters.

Williamson Ether Synthesis: After deprotonation to form an alkoxide, it can react with an alkyl halide to form an ether.

The relative reactivity of the nucleophilic sites can be influenced by steric hindrance and the reaction conditions. The nitrogen atom at the 4-position is generally more sterically accessible than the nitrogen at the 1-position, which is adjacent to the substituted carbon.

Electrophilic Reactivity

The molecule also exhibits electrophilic characteristics. youtube.com

Hydroxyl Group: The hydrogen atom of the hydroxyl group is weakly electrophilic (protic) and can be abstracted by a strong base. The carbon atom attached to the hydroxyl group can become an electrophilic center, particularly if the hydroxyl group is protonated to form a good leaving group (-OH₂⁺), facilitating nucleophilic substitution.

Piperazine Ring Carbons: The carbon atoms in the piperazine ring can act as electrophiles in certain reactions, though this is less common and typically requires activation of the ring.

Formation of Salts, Coordination Complexes, and Ionic Liquids

The basicity of the piperazine nitrogens allows this compound to readily form a variety of derivatives, including salts, coordination complexes, and potentially ionic liquids.

Salt Formation

As a di-basic compound, it reacts with acids to form stable salts. The most common are hydrochloride salts, formed by reacting the compound with hydrochloric acid. Depending on the stoichiometry of the acid used, it can form a monohydrochloride or a dihydrochloride (B599025) salt. unh.edu These salt forms often exhibit higher melting points and greater water solubility than the free base.

Reaction: C₈H₁₈N₂O₂ + 2 HCl → [C₈H₂₀N₂O₂]²⁺[Cl⁻]₂

Coordination Complexes

The nitrogen atoms of the piperazine ring are excellent Lewis bases and can donate their electron pairs to metal ions to form coordination complexes. nih.gov Piperazine and its derivatives are known to act as ligands for a wide range of transition metals, including copper(II), zinc(II), cobalt(II), nickel(II), and cadmium(II). researchgate.netacs.orgresearchgate.net this compound can function as:

A bidentate ligand , coordinating to a metal center through both nitrogen atoms (chelation).

A bridging ligand , linking two or more metal centers. The hydroxyl and ether oxygens could potentially participate in coordination as well, allowing for more complex polydentate coordination modes. The geometry and stability of these complexes depend on the metal ion, the conformation of the piperazine ring, and the reaction conditions. nih.gov

Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C. The synthesis of ILs from this compound is plausible. Protic ionic liquids can be formed through a simple acid-base reaction by transferring a proton from a strong acid (e.g., H₂SO₄, Tf₂NH) to one or both of the basic nitrogen atoms. rsc.orgfrontiersin.org Aprotic ionic liquids could be synthesized via quaternization, which involves the exhaustive alkylation of both nitrogen atoms with an alkyl halide to produce a dicationic species, paired with a suitable anion. rushim.ruresearchgate.net

Oxidative and Reductive Transformations of the Compound

The functional groups in this compound allow it to undergo both oxidative and reductive transformations.

Oxidative Transformations

Oxidation of the Alcohol: The primary alcohol group can be oxidized. youtube.com

Using mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), would yield the corresponding aldehyde.

Using strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), would oxidize the primary alcohol all the way to a carboxylic acid.

Oxidation of the Amines: The secondary amine groups are susceptible to oxidation, which can lead to various products, including hydroxylamines or, under more forceful conditions, ring cleavage. The oxidation of piperazine itself in aqueous solutions can be catalyzed by metal ions and can lead to products like ethylenediamine (B42938) and various amides. hw.ac.uk

Reductive Transformations

The compound itself is in a largely reduced state, consisting of C-C, C-H, C-N, and C-O single bonds. Therefore, it is generally stable to common reducing agents. leah4sci.com Reduction reactions would be relevant for derivatives of the compound. For example:

If the primary alcohol were oxidized to an aldehyde or ketone, it could be reduced back to the alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

If an amide derivative were formed at a nitrogen atom, it could be reduced to an amine using a strong reducing agent like LiAlH₄.

Thermal and Photochemical Stability and Degradation Pathways

The stability of this compound is a critical parameter for its storage and application.

Thermal Stability

Studies on piperazine and its structural analogs show that the six-membered ring is relatively stable. researchgate.net Thermal degradation typically requires high temperatures (e.g., >150-175 °C). utexas.eduutexas.edu The degradation of piperazine in aqueous solutions is proposed to proceed through mechanisms involving nucleophilic substitution (Sₙ2) reactions, which can lead to ring-opening products. researchgate.net For this compound, potential thermal degradation pathways could include:

Cleavage of the ether bond.

Dehydration of the alcohol.

Ring-opening or fragmentation of the piperazine moiety. The presence of substituents can influence thermal stability; for instance, methyl substitution on the piperazine ring has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net

Photochemical Stability

Computational Chemistry and Molecular Modeling of 2 2 Piperazin 2 Ylethoxy Ethanol

Electronic Structure and Bonding Analysis (DFT, Ab Initio Calculations)

The electronic structure of a molecule dictates its fundamental chemical properties. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model this structure with high accuracy. researchgate.netnumberanalytics.comAb initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost. numberanalytics.comtandfonline.com

For 2-(2-Piperazin-2-ylethoxy)ethanol, these calculations would reveal the distribution of electron density, the nature of its chemical bonds, and the energies of its molecular orbitals (HOMO and LUMO). tandfonline.comtandfonline.com Analysis of the molecular electrostatic potential (MEP) would identify the electron-rich and electron-poor regions of the molecule, highlighting the nitrogen and oxygen atoms as likely centers for electrophilic attack and hydrogen bonding. tandfonline.comdntb.gov.ua The piperazine (B1678402) ring, the ether linkage, and the terminal alcohol group all contribute uniquely to the molecule's electronic landscape. solubilityofthings.com Studies on related piperazine derivatives have successfully used DFT to understand molecular structure and physicochemical properties. tandfonline.com

Key insights from electronic structure analysis include:

  • Bonding: Characterization of the covalent bonds within the piperazine ring and the ethoxyethanol side chain.
  • Orbital Energies: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for predicting chemical reactivity and electronic transitions. tandfonline.com
  • Charge Distribution: Determination of partial atomic charges, indicating sites susceptible to nucleophilic or electrophilic attack. dntb.gov.ua
  • The table below summarizes key computed properties for the related isomer, 2-(2-(Piperazin-1-yl)ethoxy)ethanol dihydrochloride (B599025), which provide an approximation of the values that would be sought for the target compound. nih.gov

    Table 1: Computed Properties for 2-(2-(Piperazin-1-yl)ethoxy)ethanol Dihydrochloride

    PropertyValueMethod
    Molecular Weight247.16 g/molPubChem 2.2
    H-Bond Donor Count4Cactvs 3.4.8.18
    H-Bond Acceptor Count4Cactvs 3.4.8.18
    Rotatable Bond Count5Cactvs 3.4.8.18
    Exact Mass246.0901833 DaPubChem 2.2
    Topological Polar Surface Area44.7 ŲCactvs 3.4.8.18

    Conformational Analysis and Energy Landscapes of the Molecule

    Due to the presence of multiple single bonds, this compound is a flexible molecule that can exist in numerous spatial arrangements, or conformations. nih.gov Conformational analysis aims to identify the most stable of these conformers and to map the potential energy surface that governs their interconversion. acs.org

    The key areas of flexibility in this molecule include:

  • Piperazine Ring Puckering: The six-membered piperazine ring typically adopts chair and boat conformations, with the chair form generally being more stable. researcher.life
  • Side Chain Rotation: The rotatable C-C and C-O bonds in the ethoxyethanol side chain give rise to a multitude of possible conformers.
  • Computational methods, often starting with molecular mechanics force fields followed by higher-level DFT or ab initio calculations, are used to explore the conformational space. nih.govacs.org This process generates a potential energy landscape, where low-energy regions correspond to stable conformers and peaks represent the energy barriers for rotation between them. Infrared spectral studies on piperazine rings have shown a preference for the N-H group to be in an equatorial position. rsc.org Similar principles would apply to the substituted group on this compound, influencing its preferred conformation.

    Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis)

    Computational chemistry is a valuable tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and structural elucidation. researchgate.net

    NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, is highly effective for calculating the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). researcher.lifenih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure. dntb.gov.uaresearchgate.net

    IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. researcher.life These frequencies correspond to the stretching, bending, and torsional motions of the molecule's bonds. By comparing the calculated IR spectrum with an experimental one, researchers can identify characteristic functional groups and confirm the conformational state of the molecule. nih.govresearchgate.net

    UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra (UV-Vis). nih.govuta.edu The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net This information provides insight into the electronic transitions within the molecule. computabio.com

    The following table shows experimental spectroscopic data for the related isomer, 1-[2-(2-Hydroxyethoxy)ethyl]piperazine, which serves as a reference for the types of signatures expected for this compound.

    Table 2: Spectroscopic Data for 1-[2-(2-Hydroxyethoxy)ethyl]piperazine

    Spectroscopy TypeObserved Peaks / DataSource
    1H NMRData availableSpectraBase
    13C NMRData availableSpectraBase
    ATR-IRData availableSpectraBase
    Mass Spec (GC)Data availableSpectraBase

    Reaction Mechanism Elucidation: Transition State Theory and Reaction Pathways

    Computational chemistry can illuminate the step-by-step pathway of a chemical reaction, a process known as reaction mechanism elucidation. A common synthesis route for related piperazine derivatives involves the nucleophilic substitution (SN2) reaction between a piperazine and a halo-substituted ethanol (B145695). For this compound, a plausible synthesis could involve piperazine reacting with 2-(2-chloroethoxy)ethanol.

    Transition State Theory (TST) is a cornerstone of these studies. schrodinger.com Computational methods are used to:

  • Optimize Geometries: Calculate the structures of reactants, products, and any intermediates. schrodinger.com
  • Locate Transition States (TS): Identify the highest energy point along the reaction coordinate, which represents the energy barrier for the reaction. libretexts.orglumenlearning.com The TS is a short-lived, high-energy structure that cannot be isolated experimentally. libretexts.org
  • Calculate Activation Energy: Determine the energy difference between the reactants and the transition state (the activation barrier), which is a key factor governing the reaction rate. libretexts.org
  • Trace the Reaction Pathway: Map the minimum energy path connecting reactants to products through the transition state, a process known as calculating the Intrinsic Reaction Coordinate (IRC).
  • For an SN2 reaction, the mechanism is concerted, meaning bond formation and bond breaking occur in a single step through one transition state. lumenlearning.comlibretexts.orgyoutube.com Computational studies on similar amine reactions have provided deep insights into their mechanisms, including the influence of solvents and catalysts. acs.orgnih.govrsc.org

    Molecular Docking and Binding Affinity Predictions for Theoretical Interaction Studies

    Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govpharmaceuticaljournal.netbohrium.com This method is fundamental in drug discovery for screening potential drug candidates and understanding their mode of action. tandfonline.com Piperazine derivatives are known to exhibit a wide range of biological activities and have been studied as ligands for various receptors. nih.govacs.orgnih.govresearchgate.netunodc.org

    For this compound, molecular docking could be used to theoretically explore its potential to interact with various biological targets. The process involves:

  • Preparing Structures: Obtaining or building 3D structures of both the ligand (the compound) and the target protein. nih.gov
  • Docking Simulation: Placing the ligand into the binding site of the protein in multiple possible conformations and orientations.
  • Scoring: Evaluating the "goodness of fit" for each pose using a scoring function, which estimates the binding affinity. The pose with the best score is predicted as the most likely binding mode. nih.gov
  • Following docking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) can be used to calculate the binding free energy, offering a more refined prediction of binding affinity. nih.govresearchgate.net These theoretical studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex, guiding the design of more potent and selective molecules. mdpi.comrsc.org

    Compound List

    Applications of 2 2 Piperazin 2 Ylethoxy Ethanol in Advanced Materials and Catalysis Research

    Precursor in Polymer Chemistry: Monomers for Polyurethanes, Polyimides, etc.

    The bifunctional nature of 2-(2-Piperazin-2-ylethoxy)ethanol, possessing both reactive amine and hydroxyl groups, makes it a promising candidate as a monomer or a precursor in the synthesis of various polymers.

    Polyurethanes: The hydroxyl group in this compound can react with isocyanates to form urethane (B1682113) linkages, the fundamental building block of polyurethanes. While direct studies on this specific monomer are not widely published, a closely related compound, N-(2-hydroxyethyl)piperazine, is known to be an intermediate in the manufacture of polyurethane catalysts. This suggests that this compound could not only be incorporated into the polymer backbone, potentially modifying its physical and chemical properties, but could also play a catalytic role in the polymerization process.

    Polyimides: Polyimides are a class of high-performance polymers known for their thermal stability, chemical resistance, and mechanical strength. The synthesis of polyimides typically involves the reaction of a diamine with a dianhydride. Piperazine-based diamines have been successfully used to synthesize polyimides. For instance, the polymerization of 1,4-bis(3-aminopropyl) piperazine (B1678402) has been investigated, demonstrating that the inclusion of the piperazine moiety can influence the polymer's solubility and thermal properties nationalcarboncapturecenter.comresearchgate.net. Given this precedent, the diamine functionality of this compound could be leveraged for the synthesis of novel polyimides with tailored properties, such as improved processability or specific functionalities imparted by the ethoxyethanol side chain.

    Building Block for Macrocyclic and Supramolecular Architectures

    The piperazine scaffold is a privileged structure in the design of macrocyclic and supramolecular assemblies due to its well-defined geometry and the ability of its nitrogen atoms to act as hydrogen bond acceptors and metal coordination sites nationalcarboncapturecenter.com. These features are crucial for the construction of complex, self-assembled structures.

    Research has demonstrated the synthesis of various piperazine-containing macrocycles researchgate.net. For example, N,N'-bis(2-hydroxyethyl)piperazine, a compound structurally analogous to this compound, has been used in the synthesis of multiheteromacrocycles doaj.org. The resulting macrocycle exhibits specific conformations and can engage in host-guest chemistry. This indicates that this compound could serve as a valuable building block for creating novel macrocyclic hosts with cavities of specific sizes and functionalities, driven by the ethoxyethanol side chains. Such architectures are of interest for applications in molecular recognition, sensing, and drug delivery. Furthermore, piperazine derivatives have been shown to form supramolecular inclusion complexes where the piperazine molecule is encapsulated within a host framework, suggesting potential applications in areas like drug sustained-release agents mdpi.com.

    Ligand and Chiral Auxiliary in Homogeneous and Heterogeneous Catalysis

    The nitrogen atoms of the piperazine ring can coordinate with metal centers, making piperazine derivatives attractive ligands for catalysis nationalcarboncapturecenter.com. Piperazine itself has been demonstrated to be an inexpensive and efficient ligand in palladium-catalyzed homocoupling reactions for the synthesis of bipyridines researchgate.net. This highlights the potential of piperazine-based compounds, including this compound, to act as ligands in a variety of catalytic transformations. The ethoxyethanol side chain could further be functionalized to fine-tune the electronic and steric properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

    In the realm of asymmetric synthesis, where the selective production of a single enantiomer of a chiral molecule is desired, chiral auxiliaries play a pivotal role utm.myaiche.org. Chiral piperazine derivatives have been designed and synthesized for this purpose. For instance, novel C2-symmetric chiral piperazines derived from L-proline have been successfully used as catalysts in the asymmetric acylation of diols irjaes.comnih.gov. Although this compound is not inherently chiral, it can be used as a scaffold for the synthesis of chiral derivatives. The piperazine-2-yl isomer of this compound, (S)-2-(Piperazin-2-yl)ethanol, is a chiral building block available for asymmetric synthesis doaj.org. This underscores the potential to develop chiral catalysts and auxiliaries based on the this compound framework for stereoselective transformations.

    Component in Functional Fluids and Surfactant Systems

    The molecular structure of this compound, which combines a hydrophilic piperazine ring and a flexible, polar ethoxyethanol chain, suggests that it could exhibit surface-active properties. Surfactants are amphiphilic molecules that can reduce surface tension and are essential components in a wide range of products, from detergents to advanced materials.

    Recent research has explored the synthesis of piperazine-based cationic oligomeric surfactants nationalcarboncapturecenter.comresearchgate.net. These studies have shown that by quaternizing the nitrogen atoms of the piperazine ring and introducing hydrophobic alkyl chains, it is possible to create novel surfactants with interesting aggregation behavior and antimicrobial properties. While this compound itself is not a traditional surfactant, its structure provides a versatile platform for the synthesis of such functional molecules. The hydroxyl group offers a convenient point for the attachment of long alkyl chains, and the piperazine nitrogens can be quaternized to introduce a cationic head group. The resulting amphiphiles could find applications as specialty surfactants in formulations, as dispersing agents, or in the creation of self-assembled nanostructures like micelles and vesicles.

    Role in Renewable Energy Technologies (e.g., CO2 capture materials)

    The capture and storage of carbon dioxide (CO2) is a critical technology for mitigating climate change. Aqueous amine solutions are widely used for post-combustion CO2 capture, and piperazine (PZ) has emerged as a highly effective solvent due to its high reactivity, good thermal stability, and resistance to oxidative degradation researchgate.neteeer.org.

    While piperazine itself has limitations such as precipitation at lower temperatures, its derivatives are being actively investigated to overcome these challenges aiche.org. A particularly relevant study focused on N-(2-Hydroxyethyl) piperazine (HEPZ), a compound with a chemical structure very similar to this compound. This research found that HEPZ exhibits lower volatility compared to piperazine and, when used in an aqueous solution for CO2 capture, demonstrates significantly lower reboiler energy consumption compared to both piperazine and the benchmark monoethanolamine (MEA) mdpi.com. This suggests that functionalized piperazines with hydroxyethyl (B10761427) groups can offer substantial advantages in terms of energy efficiency for CO2 capture processes.

    Given these findings, this compound is a highly promising candidate for CO2 capture applications. The presence of the ethoxyethanol side chain could further influence its physical properties, such as viscosity and CO2 solubility, potentially leading to even more efficient and cost-effective carbon capture systems. The development of advanced solvents based on such functionalized piperazines is a key area of research in the field of renewable energy and environmental remediation.

    Analytical Methodologies for In Depth Characterization of 2 2 Piperazin 2 Ylethoxy Ethanol and Its Derivatives

    High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragment Analysis

    High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the molecular formula of 2-(2-Piperazin-2-ylethoxy)ethanol and its derivatives. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, often to within a few parts per million, which allows for the differentiation between compounds with the same nominal mass but different elemental compositions. For the parent compound, this compound, the expected monoisotopic mass is 174.1368 g/mol , corresponding to the molecular formula C₈H₁₈N₂O₂. nih.gov HRMS analysis would confirm this exact mass, thereby verifying the elemental composition.

    Beyond molecular formula confirmation, HRMS coupled with fragmentation techniques (MS/MS) provides detailed structural information. By inducing fragmentation of the parent ion, a characteristic pattern of fragment ions is generated. Analysis of these fragments helps to piece together the connectivity of the molecule. For instance, in a derivative like 2-(4-(2-(phenylthio)ethyl)piperazinyl)acetonitrile, HRMS can confirm the addition of the phenylthioethyl and acetonitrile (B52724) groups by identifying fragments corresponding to the loss of these specific moieties. mdpi.com The fragmentation pattern serves as a molecular fingerprint, aiding in the structural elucidation of novel derivatives and the identification of impurities.

    Advanced HRMS techniques, such as those coupled with ultra-high-performance liquid chromatography and quadrupole time-of-flight (UPLC-Q-TOF) analyzers, are particularly powerful for analyzing complex mixtures and identifying non-targeted species. researchgate.net This is crucial for understanding potential side-products in a synthesis or for identifying metabolites in biological studies.

    Advanced NMR Spectroscopy (2D NMR, Solid-State NMR) for Structural Assignment

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural assignment of this compound and its derivatives in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide fundamental information about the chemical environment of protons and carbons, two-dimensional (2D) NMR techniques are often necessary for complete and unambiguous structural elucidation. nih.govspectrabase.com

    Key NMR Data for 2-(2-Piperazin-1-ylethoxy)ethanol:

    ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

    ¹³C NMR: Reveals the number of chemically distinct carbon atoms in the molecule. nih.gov

    2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), establish connectivity between atoms. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons within the piperazine (B1678402) ring and the ethoxyethanol chain. HSQC spectra correlate protons with their directly attached carbon atoms, confirming the assignment of both ¹H and ¹³C signals. For more complex derivatives, HMBC (Heteronuclear Multiple Bond Correlation) is invaluable as it shows correlations between protons and carbons that are two or three bonds away, providing critical information about the connectivity of different functional groups.

    Solid-state NMR (ssNMR) becomes relevant when analyzing the compound in its solid form, especially for crystalline or amorphous powders. While solution-state NMR provides information about the molecule's average conformation, ssNMR can reveal details about the specific conformations and packing arrangements present in the solid state. This can be particularly important for understanding the physical properties of different polymorphic forms.

    X-Ray Crystallography for Absolute Configuration and Solid-State Structure

    X-ray crystallography stands as the definitive method for determining the absolute configuration and three-dimensional structure of a crystalline compound in the solid state. For chiral molecules, such as derivatives of this compound, X-ray crystallography can unambiguously establish the stereochemistry at each chiral center. This is achieved by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.

    The resulting electron density map allows for the precise determination of atomic positions, bond lengths, bond angles, and torsional angles. This detailed structural information is crucial for understanding intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. For example, in a crystalline derivative, X-ray crystallography could reveal how the piperazine ring and the ethoxyethanol side chain of one molecule interact with neighboring molecules in the crystal lattice. mdpi.com This level of detail is often essential for understanding the physical properties of the solid material and for computational modeling studies.

    Chromatographic Techniques (HPLC, GC) for Purity Assessment and Isomer Separation

    Chromatographic techniques are fundamental for assessing the purity of this compound and for separating it from starting materials, byproducts, and other impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods.

    HPLC is a versatile technique that separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. It is well-suited for the analysis of non-volatile and thermally labile compounds like this compound. By selecting the appropriate stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase composition, a high degree of separation can be achieved. The purity of a sample is determined by the relative area of the main peak in the chromatogram. HPLC can also be used for the separation of stereoisomers if a chiral stationary phase is employed.

    GC is another powerful separation technique, particularly for volatile and thermally stable compounds. The sample is vaporized and transported through a column by an inert gas. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. For this compound, a purity of ≥98.0% as determined by GC has been reported. vwr.com GC can also be coupled with a mass spectrometer (GC-MS) for the simultaneous separation and identification of components in a mixture. spectrabase.com

    The choice between HPLC and GC depends on the specific properties of the compound and its derivatives. Both techniques are essential for quality control during synthesis and for ensuring the purity of the final product.

    Spectrophotometric Methods for Quantitative Analysis and Reaction Monitoring

    Spectrophotometric methods, particularly UV-Visible spectroscopy, can be employed for the quantitative analysis of this compound derivatives that possess a chromophore (a part of the molecule that absorbs light). The parent compound itself does not have a strong UV-Vis absorption profile. However, if a chromophoric group, such as an aromatic ring, is introduced into the molecule, its concentration can be determined by measuring the absorbance at a specific wavelength and applying the Beer-Lambert law.

    This technique is particularly useful for monitoring the progress of a reaction. For example, if a reactant has a strong absorbance at a certain wavelength and the product does not (or vice-versa), the change in absorbance over time can be used to track the reaction rate and determine the endpoint.

    In the synthesis of piperazine derivatives, spectrophotometric methods can be used to monitor the formation of the product if it contains a suitable chromophore. mdpi.com For instance, the synthesis of 2-(4-(2-(benzo[d]oxazol-2-ylthio)ethyl)piperazinyl)acetonitrile could potentially be monitored by observing the appearance of the absorbance signature of the benzoxazole (B165842) moiety. mdpi.com This allows for real-time optimization of reaction conditions such as temperature and reaction time.

    Environmental Aspects and Sustainable Chemistry of 2 2 Piperazin 2 Ylethoxy Ethanol

    Assessment of Environmental Persistence and Mobility

    The environmental persistence and mobility of a chemical compound are critical indicators of its potential environmental impact. For 2-(2-Piperazin-2-ylethoxy)ethanol, a comprehensive assessment involves evaluating its physicochemical properties that influence its distribution and longevity in various environmental compartments, such as water, soil, and air.

    While specific experimental studies on the environmental persistence of this compound are not widely available in public literature, its potential behavior can be inferred from its structural characteristics and the properties of related compounds. The molecule possesses both a piperazine (B1678402) ring and a hydrophilic ethoxy-ethanol chain. This amphipathic nature is key to its environmental mobility.

    The presence of hydroxyl and amine groups suggests high water solubility. solubilityofthings.com Compounds with high water solubility tend to be highly mobile in aquatic systems and may not strongly adsorb to soil or sediment, leading to potential transport in surface water and groundwater. The piperazine ring itself is a heterocyclic amine that can be subject to various degradation processes in the environment. researchgate.net

    Table 1: Physicochemical Properties of Piperazine Derivatives Relevant to Environmental Fate

    Property Value for 2-(2-(Piperazin-1-yl)ethoxy)ethanol Value for 2-[2-(2-Piperazin-1-ylethoxy)ethoxy]ethanol Significance for Environmental Fate
    Molecular Formula C8H18N2O2 evitachem.com C10H22N2O3 nih.gov Indicates the elemental composition and size of the molecule.
    Molecular Weight 174.24 g/mol evitachem.com 218.29 g/mol nih.gov Influences properties like volatility and diffusion.
    Water Solubility High (inferred from structure) solubilityofthings.com - High solubility suggests greater mobility in aquatic environments.
    Refractive Index 1.497 vwr.com - A physical property useful for identification and purity assessment.

    | Appearance | Liquid vwr.com | - | Affects how the substance is handled and how it might enter the environment. |

    This table presents data for 2-(2-(Piperazin-1-yl)ethoxy)ethanol and a related compound to infer properties. The "2-ylethoxy" isomer in the subject title is expected to have similar properties.

    Biodegradation Pathways and Bioremediation Potential in Aquatic Systems

    The biodegradation of this compound is a crucial aspect of its environmental impact assessment. As a piperazine derivative, its breakdown in aquatic systems is likely to involve microbial action. Piperazine and its derivatives are used in various industrial applications, including carbon capture, and their degradation has been the subject of study. researchgate.net

    Potential biodegradation pathways for this compound could involve the enzymatic breakdown of the ether linkages or the oxidation of the piperazine ring. The presence of the ethanol (B145695) group might provide a site for initial microbial attack. The ultimate biodegradability into carbon dioxide, water, and inorganic nitrogen would classify it as having low environmental persistence.

    Bioremediation, the use of living organisms to clean up contaminated environments, offers a sustainable approach to treating water contaminated with such chemicals. mdpi.com This can be achieved through:

    Microbial Degradation: Utilizing specific strains of bacteria or fungi that can use the compound as a source of carbon and nitrogen.

    Phytoremediation: Employing aquatic plants that can absorb and metabolize the compound. mdpi.comresearchgate.net The effectiveness of phytoremediation can sometimes be enhanced by the symbiotic microorganisms living in the plant's root zone. researchgate.net

    Research into the bioremediation of piperazine-containing wastewater from industrial processes suggests that while piperazine can be resistant to biodegradation, acclimated microbial consortia can be effective in its removal. researchgate.net Similar strategies could be developed for this compound.

    Green Synthesis Principles and Waste Minimization in Production

    The application of green chemistry principles to the synthesis of this compound is essential for minimizing its environmental footprint. Traditional synthesis routes often involve reactants and conditions that are not environmentally benign.

    One common synthesis method involves the reaction of piperazine with 2-(2-chloroethoxy)ethanol. evitachem.comgoogle.com Greener approaches to this synthesis focus on several key areas:

    Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product. A significant challenge in some syntheses is the formation of disubstituted byproducts, which reduces the atom economy. google.com

    Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives like water or ethanol. google.com Some patented methods utilize solvents such as toluene, which are less environmentally friendly. google.com

    Energy Efficiency: Conducting reactions at lower temperatures and pressures to reduce energy consumption.

    Waste Reduction: Minimizing the formation of waste products. One patented method highlights that using a large excess of piperazine is uneconomical due to the high cost and poor efficiency of its recovery. google.com Another improved method allows for the recovery and reuse of piperazine dihydrochloride (B599025), reducing waste and lowering costs. google.com

    Table 2: Comparison of Synthesis Strategies for Piperazine Derivatives

    Synthesis Parameter Traditional Method Greener Alternative Method Green Chemistry Principle Addressed
    Piperazine Stoichiometry Large excess of piperazine used google.com Near-stoichiometric or controlled ratio google.com Atom Economy, Waste Prevention
    Solvent Toluene google.com Water, Ethanol google.com Safer Solvents
    Byproduct Handling Complex purification (vacuum distillation) google.com Recovery and reuse of byproducts google.com Waste Valorization, Atom Economy

    Efforts to minimize waste in chemical production also involve optimizing the entire process, from raw material storage to product packaging, to prevent emissions and losses. epa.gov

    Life Cycle Assessment Considerations for Academic Research

    A Life Cycle Assessment (LCA) is a systematic analysis of the potential environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to end-of-life disposal. For a chemical like this compound used in academic research, a simplified "cradle-to-grave" or "cradle-to-gate" LCA can be considered.

    Key considerations for an LCA of this compound in a research setting include:

    Raw Material Acquisition: The environmental impact of producing the starting materials, such as piperazine and 2-(2-chloroethoxy)ethanol.

    Synthesis Process: The energy, solvents, and other reagents consumed during the laboratory-scale synthesis. This would also account for the environmental impact of any waste generated.

    Use Phase: In a research context, the "use" is the experimental work itself. The environmental impact here is often related to the disposal of unused samples and contaminated lab materials.

    End-of-Life: The treatment of the chemical waste. This could involve incineration, chemical treatment, or, ideally, biodegradation if feasible.

    While a full LCA for this specific compound is not available, data from resources like the International Reference Life Cycle Data System (ILCD) for similar compounds, such as 2-piperazin-1-ylethanol, can provide a framework for what data would be necessary. lca-data.com This includes quantifying all elementary flows, which are the inputs from and outputs to the environment.

    Table 3: Simplified Life Cycle Inventory for Laboratory Synthesis

    Life Cycle Stage Inputs Outputs
    Synthesis Piperazine, 2-(2-chloroethoxy)ethanol, Solvent (e.g., water, ethanol), Energy (for heating/stirring) google.com This compound (product), Piperazine dihydrochloride (recoverable byproduct), Solvent waste, Other minor impurities
    Purification Energy (for distillation or filtration) google.com Purified product, Residual waste

    | Use & Disposal | - | Used chemical waste, Contaminated lab supplies (e.g., glassware, gloves) |

    By considering these factors, researchers can make more informed decisions to reduce the environmental impact of their work, for instance, by choosing greener synthesis routes or by minimizing the scale of their experiments.

    Future Research Perspectives and Interdisciplinary Opportunities

    Development of Novel Synthetic Methodologies with Enhanced Efficiency

    The synthesis of piperazine (B1678402) derivatives, including 2-(2-Piperazin-2-ylethoxy)ethanol, has traditionally faced challenges related to yield, selectivity, and the use of harsh reaction conditions. However, recent advancements in synthetic organic chemistry are paving the way for more efficient and sustainable production methods.

    Future research will likely focus on optimizing and applying several cutting-edge techniques:

    Photoredox Catalysis: This method uses visible light to initiate chemical reactions, often under mild conditions. For piperazine synthesis, photoredox catalysis enables the C-H functionalization of the piperazine ring, a traditionally difficult transformation. mdpi.comresearchgate.net It allows for the creation of C-substituted piperazines from readily available starting materials. nih.gov Organic photoredox catalysts are being developed as sustainable alternatives to expensive and toxic heavy metal catalysts like iridium and ruthenium. researchgate.net

    Continuous Flow Chemistry: Transitioning from batch to continuous flow processing offers significant advantages for scalability and safety. mdpi.com Flow reactors provide better control over reaction parameters and can improve the efficiency of photochemical reactions, which are often limited by the light penetration depth in large batch reactors. mdpi.comtcichemicals.com This technology is key to translating laboratory discoveries into industrial production. mdpi.com

    Green Chemistry Approaches: The use of environmentally benign solvents, recyclable catalysts, and energy-efficient methods (like microwave-assisted synthesis) is a growing trend. nih.gov For instance, using piperazine itself as a solvent in certain reactions represents a cost-effective and eco-friendly strategy. organic-chemistry.org

    The table below compares traditional and emerging synthetic approaches for piperazine derivatives.

    FeatureTraditional Synthetic MethodsNovel Synthetic Methodologies
    Catalysts Often require stoichiometric amounts of reagents or harsh catalysts.Utilize catalytic amounts of photoredox or transition-metal catalysts. tcichemicals.com
    Reaction Steps Multi-step processes with protection/deprotection are common. nih.govOne-pot procedures and telescoped reactions are prioritized. nih.gov
    Conditions Can require high temperatures and pressures. chemicalbook.comOften proceed at room temperature under mild conditions. organic-chemistry.org
    Efficiency Lower overall yields due to multiple steps and side reactions. google.comHigher efficiency, improved yields, and better selectivity.
    Scalability Scale-up can be challenging and costly.Amenable to continuous flow processes for easier scale-up. mdpi.com
    Sustainability Generates more chemical waste.Focus on green solvents and reduced energy consumption. researchgate.net

    This table is generated based on data from multiple sources. mdpi.comresearchgate.netnih.govtcichemicals.comorganic-chemistry.orgchemicalbook.comgoogle.com

    Exploration of Unconventional Applications in Emerging Technologies

    While this compound is primarily used as a synthon in pharmaceutical research, the unique properties of the piperazine scaffold open doors to applications in other advanced technological fields. nih.govmdpi.comresearchgate.net The piperazine ring is a privileged structure known for its ability to impart favorable pharmacokinetic properties and to act as a versatile scaffold. nih.govnih.gov

    Future exploratory research could focus on the following areas:

    Materials Science: Piperazine derivatives have been investigated for their role in creating metal-organic frameworks (MOFs) and specialty polymers. chemicalbook.comnih.gov The two nitrogen atoms of the piperazine ring provide versatile binding sites for creating complex, porous structures with potential applications in gas storage, separation, and catalysis. nih.gov

    Carbon Capture Technologies: Amines are central to technologies designed to capture CO₂ from industrial flue gas to mitigate greenhouse gas emissions. acs.org Piperazine itself has been identified as a highly effective component in solvent blends for CO₂ capture. acs.orgmdpi.com Although the specific use of this compound in this context is not documented, its structural similarity to other effective amines suggests it could be a candidate for developing new capture solvents with tailored properties.

    Radioprotective Agents: Recent studies have focused on developing piperazine derivatives as agents to protect against the harmful effects of ionizing radiation. nih.gov Derivatives of the structurally related 1-(2-hydroxyethyl)piperazine have shown promise in mitigating DNA damage with better safety profiles than existing agents. nih.gov This presents a potential, albeit currently speculative, research direction.

    Integration with AI and Machine Learning for Predictive Chemistry

    For a compound like this compound and its derivatives, AI and ML can be applied in several ways:

    Predictive Modeling: ML models can predict various properties of novel piperazine derivatives before they are ever synthesized. arxiv.org This includes predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, which is crucial for drug discovery. nih.govmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies, a form of machine learning, have already been used to model the activity of piperazine derivatives against cancer cell lines. nih.gov

    Retrosynthetic Analysis: AI-powered tools can propose novel and efficient synthetic routes to complex target molecules containing the piperazine scaffold. pharmafeatures.comdigitellinc.com These programs analyze vast databases of chemical reactions to identify the most plausible and cost-effective pathways, potentially uncovering routes that a human chemist might overlook. nih.gov

    Reaction Optimization: AI algorithms can be coupled with automated lab equipment to rapidly optimize reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize byproducts. mdpi.comdigitellinc.com This is particularly valuable for complex catalytic systems like those used in modern piperazine synthesis. nih.gov Explainable ML methods are also being developed to help chemists understand the rationale behind a model's predictions, fostering trust and providing new chemical insights. nih.govresearchgate.net

    Challenges in Scalable Synthesis and Industrial Transition of Academic Findings

    Transitioning a synthetic route from a small-scale academic laboratory to large-scale industrial production presents a unique set of challenges. While novel methods like photoredox catalysis offer great promise, their industrial application is not always straightforward. mdpi.com

    Key challenges include:

    Cost and Availability of Reagents: Advanced catalysts, particularly those based on precious metals like iridium, can be prohibitively expensive for large-scale manufacturing, driving research into more abundant and cheaper organic catalysts. researchgate.net

    Formation of Byproducts: A common issue in piperazine chemistry is the formation of undesired disubstituted products when only a monosubstituted product is needed. nih.gov Industrial processes must be robust enough to minimize these side reactions or incorporate efficient purification steps.

    Purification: Separating the desired product from unreacted starting materials, catalysts, and byproducts can be complex and costly. Traditional methods like distillation may not be suitable for high-boiling point compounds, requiring other techniques like crystallization or chromatography.

    Scalability of Novel Methods: Photochemical reactions can be difficult to scale up because their efficiency depends on the surface-area-to-volume ratio for light exposure. What works in a small, well-lit flask may fail in a large, opaque industrial reactor. mdpi.com Continuous flow reactors are a primary solution to this problem, but they require significant investment and process redesign. mdpi.com

    Process Safety and Robustness: Industrial processes must be safe, reliable, and tolerant of minor variations in raw material quality. Reactions that work perfectly under highly controlled lab conditions may be less robust on an industrial scale.

    Collaborative Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

    Addressing the complex challenges and unlocking the full potential of this compound and its derivatives requires a deeply interdisciplinary approach. Future breakthroughs will likely emerge from the synergy between different scientific fields.

    Organic Chemistry and Medicinal Chemistry: Synthetic organic chemists will continue to develop new methods to create diverse piperazine libraries. organic-chemistry.org Medicinal chemists will then use these compounds as scaffolds to design and build new therapeutic agents, studying their structure-activity relationships to optimize their biological effects. nih.govmdpi.commdpi.com

    Chemistry and Materials Science: Collaboration between organic chemists and materials scientists is essential for developing new MOFs, polymers, or specialized materials like CO₂-capture sorbents. nih.gov Chemists synthesize the molecular building blocks, while materials scientists characterize the bulk properties of the resulting materials and test their performance in real-world applications. mdpi.com

    Experimental and Theoretical Chemistry: The interplay between experimental synthesis and computational modeling is becoming increasingly vital. Theoretical chemists can use quantum chemistry calculations and AI/ML models to predict reaction outcomes, elucidate reaction mechanisms, and design molecules with desired properties. acs.orgnih.gov These predictions can guide experimental chemists, saving significant time and resources by focusing efforts on the most promising candidates and reaction conditions. nih.gov This collaborative loop, where theory guides experiment and experimental results refine theoretical models, accelerates the pace of innovation. digitellinc.com

    Q & A

    Q. How should researchers design experimental protocols to safely handle 2-(2-Piperazin-2-ylethoxy)ethanol, given its corrosive properties?

    Methodological Answer:

    • Risk Assessment: Prioritize reviewing Safety Data Sheets (SDS) for acute hazards, such as skin/eye corrosion (e.g., P301+330+331 for ingestion, P305+351+338 for eye exposure) .
    • PPE Selection: Use nitrile gloves, chemical-resistant lab coats, and full-face shields. In case of aerosol generation, employ fume hoods or respiratory protection (e.g., SCBA for high-exposure scenarios) .
    • First-Aid Preparedness: Establish protocols for immediate flushing of eyes (15+ minutes with water) and skin decontamination (remove contaminated clothing, rinse for 15 minutes). Maintain access to emergency medical services due to risks of perforation or severe irritation .

    Q. What physicochemical properties of this compound are critical for solubility optimization in aqueous or organic reaction systems?

    Methodological Answer:

    • Solubility Profiling: The compound has high solubility in water (263 mg/mL, log S ESOL = 0.18) and ethanol, attributed to its polar hydroxyl and piperazine groups. Use solubility class data (e.g., "Highly soluble" in Ali and ESOL models) to select solvents for reaction media .
    • Partition Coefficient (Log P): Estimate via computational tools (e.g., PubChem-derived descriptors) to predict miscibility in biphasic systems.

    Advanced Research Questions

    Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

    Methodological Answer:

    • Route Selection: Leverage known pathways such as nucleophilic substitution between piperazine and 2-chloroethoxyethanol, or dehydrochlorination/deacetylation of intermediates (e.g., N-acetylpiperazine + 2-(2-chloroethoxy)ethanol) .
    • Reaction Monitoring: Use HPLC or FTIR to track byproducts (e.g., unreacted piperazine or ethylene glycol derivatives). Adjust stoichiometry and temperature (e.g., 60–80°C) to minimize side reactions .
    • Purification Strategies: Employ column chromatography (e.g., silica gel with ethanol:ethyl acetate gradients) or recrystallization in ethanol-water mixtures, guided by the compound’s solubility profile .

    Q. What analytical techniques are most effective for resolving structural ambiguities or degradation products of this compound?

    Methodological Answer:

    • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (174.24 g/mol) and detect degradation fragments (e.g., piperazine or ethylene glycol derivatives) .
    • Nuclear Magnetic Resonance (NMR): Assign peaks for the piperazine ring (δ 2.5–3.0 ppm for N-CH2 groups) and ethoxyethanol backbone (δ 3.4–3.8 ppm for O-CH2) .
    • Thermogravimetric Analysis (TGA): Characterize thermal stability (degradation >200°C) and identify volatile byproducts (e.g., CO, CO₂, NOx) using coupled GC-MS .

    Q. How can computational models predict the bioavailability or toxicity of this compound for preclinical studies?

    Methodological Answer:

    • In Silico ADMET Profiling: Use tools like SwissADME to evaluate bioavailability scores (0.55) and permeability (e.g., log S = 0.18 suggests moderate absorption) .
    • Toxicity Prediction: Apply QSAR models to assess acute oral toxicity (LD50) and irritation potential. Cross-validate with experimental data (e.g., SDS-reported hazards like H315-H319 for skin/eye irritation) .

    Q. What strategies resolve contradictions in stability data between SDS sources for this compound?

    Methodological Answer:

    • Comparative Analysis: Cross-reference SDS entries (e.g., vs. 2) to identify discrepancies in decomposition products (e.g., carbon/nitrogen oxides under heat) .
    • Experimental Validation: Conduct stress testing (e.g., exposure to light, humidity, or oxidizing agents) and analyze degradation via HPLC-UV or LC-MS. Prioritize inert storage (dry, 2–8°C under nitrogen) .

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